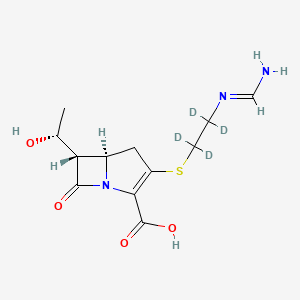

Imipenem-d4

CAS No.:

Cat. No.: VC16588859

Molecular Formula: C12H17N3O4S

Molecular Weight: 303.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O4S |

|---|---|

| Molecular Weight | 303.37 g/mol |

| IUPAC Name | (5R,6S)-3-[2-(aminomethylideneamino)-1,1,2,2-tetradeuterioethyl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1/i2D2,3D2 |

| Standard InChI Key | ZSKVGTPCRGIANV-OZYAQZRRSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])SC1=C(N2[C@H](C1)[C@H](C2=O)[C@@H](C)O)C(=O)O)N=CN |

| Canonical SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |

Introduction

Chemical Structure and Properties

Molecular Composition

Imipenem-d4 is structurally characterized by the replacement of four hydrogen atoms with deuterium in the parent imipenem molecule. The deuterium atoms are positioned on the ethylthio side chain, specifically at the group . This modification preserves the core β-lactam ring and hydroxyethyl substituent critical to imipenem's antibacterial activity while introducing a mass shift detectable via mass spectrometry.

Table 1: Comparative Molecular Properties of Imipenem and Imipenem-d4

| Property | Imipenem | Imipenem-d4 |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 299.35 | 303.37 |

| Deuterium Incorporation | 0% | ≥99% |

| CAS Number | 64221-86-9 | 1261396-26-2 |

Physical and Chemical Properties

Imipenem-d4 exists as a light-yellow solid under standard conditions, with sparing solubility in water and methanol . Its stability profile necessitates storage at 2–8°C or -20°C in sealed, desiccated containers to prevent degradation . The compound exhibits a predicted boiling point of approximately 530°C and a density of 1.62 g/cm³, mirroring the physicochemical behavior of non-deuterated imipenem . Spectroscopic characterization reveals distinct ultraviolet (UV) absorption at 297 nm and infrared (IR) bands at 1767 cm⁻¹, corresponding to the β-lactam carbonyl stretch .

Synthesis and Manufacturing

The synthesis of Imipenem-d4 involves deuterium incorporation into imipenem through hydrogen-deuterium exchange or customized synthetic routes using deuterated precursors. A pivotal step in imipenem production, as detailed in ChemicalBook , involves reacting thienamycin with methyl formimidate hydrochloride under alkaline conditions to form the formimidoyl derivative. For Imipenem-d4, deuterated reagents such as or deuterium oxide () may replace their protiated counterparts during side-chain modification or purification stages. Post-synthesis, the compound undergoes rigorous purification via resin chromatography (e.g., XAD-2) and lyophilization to achieve ≥98% chemical purity .

Analytical Applications

Role in Mass Spectrometry

As an internal standard, Imipenem-d4 corrects for matrix effects and ionization variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . Its near-identical chromatographic behavior to imipenem ensures co-elution, while the 4 Da mass difference enables unambiguous differentiation in selected reaction monitoring (SRM) transitions. For example, in a validated LC-MS/MS method for ertapenem quantification , deuterated analogs improved inter-day precision (coefficients of variation ≤8.4%) and accuracy (bias ≤10.3%), underscoring the utility of Imipenem-d4 in similar workflows.

Method Validation Studies

Studies employing Imipenem-d4 demonstrate linear calibration curves spanning 0.1–125 mg/L, with lower limits of quantification (LLOQ) suitable for therapeutic drug monitoring . Protein precipitation using methanol-acetonitrile mixtures achieves >95% recovery, minimizing matrix interference without requiring solid-phase extraction . Stability assessments confirm that Imipenem-d4 remains intact after freeze-thaw cycles (-20°C to 25°C) and prolonged storage (≥2 years at 2–8°C) , ensuring reliable performance in longitudinal studies.

Clinical and Pharmacological Relevance

Imipenem’s clinical efficacy against Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa, necessitates precise dosing to avoid under- or overexposure . Imipenem-d4 facilitates pharmacokinetic/pharmacodynamic (PK/PD) modeling by enabling accurate quantification of imipenem in plasma, cerebrospinal fluid, and other tissues. In a U.S. multicenter trial , imipenem/cilastatin achieved pathogen eradication in 86% of cases, but emergent resistance in 19% of P. aeruginosa infections highlighted the need for dose optimization via therapeutic drug monitoring—a process reliant on robust analytical methods incorporating deuterated standards .

Future Perspectives

Advances in synthetic chemistry and isotopic labeling may yield Imipenem-d4 variants with higher deuterium content or improved stability. Coupling these innovations with high-resolution mass spectrometry could enhance sensitivity in multidrug resistance studies. Furthermore, expanding Imipenem-d4 applications to microbiome research or tissue penetration analyses may uncover novel insights into carbapenem pharmacology. Collaborative efforts between academic, clinical, and industrial stakeholders will drive the development of next-generation deuterated standards for personalized antimicrobial therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume